An In-depth Technical Guide to the Physical Properties of Perfluoro-1,2-dimethylcyclohexane
An In-depth Technical Guide to the Physical Properties of Perfluoro-1,2-dimethylcyclohexane
Introduction: Situating Perfluoro-1,2-dimethylcyclohexane in Advanced Research
Perfluoro-1,2-dimethylcyclohexane (CAS No. 306-98-9) is a fully fluorinated derivative of 1,2-dimethylcyclohexane, belonging to the class of compounds known as perfluorocarbons (PFCs).[1] These compounds are distinguished by the substitution of all hydrogen atoms with fluorine, a structural modification that imparts exceptional chemical and biological inertness. The carbon-fluorine bond is one of the strongest in organic chemistry, making PFCs highly resistant to chemical degradation and thermally stable.[2]
For researchers, scientists, and drug development professionals, Perfluoro-1,2-dimethylcyclohexane is not merely an inert solvent. Its unique physical properties—high density, low surface tension, and poor solubility in both aqueous and hydrocarbon media—make it a valuable tool in specialized applications ranging from advanced materials science to innovative pharmaceutical formulations.[2][3] This guide provides a detailed examination of these core properties, the causality behind them, and their practical implications in a research and development setting.
Core Physicochemical Properties
The defining characteristics of Perfluoro-1,2-dimethylcyclohexane are quantified by its physical properties. These values are critical for experimental design, process modeling, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈F₁₆ | [1][4] |
| Molecular Weight | 400.06 g/mol | [4] |
| Appearance | Clear, colorless, odorless liquid | [4][5] |
| Density | ≈ 1.86 g/cm³ at 20-25°C | [4][6] |
| Boiling Point | ≈ 101.5 - 103°C | [4][5][6] |
| Melting Point | ≈ -22°C to -56°C | [4][5] |
| Flash Point | ≈ 75°F (23.9°C) (See Safety Profile) | [4][6] |
| Refractive Index | ≈ 1.292 (at 20°C) | [4][6] |
| Vapor Pressure | ≈ 4.8 kPa at 25°C | [2] |
| Decomposition Temp. | ≈ 400°C | [5] |
Note on Property Discrepancies: There is notable variation in the reported melting point, with some sources for related isomers citing values as low as -70°C.[3] Similarly, while many safety documents classify the compound as a flammable liquid (H226), at least one manufacturer's safety sheet describes it as non-flammable.[1][4][5] Causality Insight: These discrepancies may arise from differences in the specific cis/trans isomer ratios of the tested material or the presence of impurities. As a self-validating system, researchers must consult the Safety Data Sheet (SDS) provided by their specific supplier for the most accurate hazard and property information.
Molecular Structure and Stereoisomerism
Perfluoro-1,2-dimethylcyclohexane is derived from its hydrocarbon analog, 1,2-dimethylcyclohexane, and exists as cis and trans stereoisomers.[7] In the cis isomer, both trifluoromethyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.[7] Commercially available products are often sold as a mixture of these isomers.[1][8]
The fully fluorinated nature of the molecule is the source of its unique properties. The high electronegativity of fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in very strong, short C-F bonds and a molecule that is exceptionally non-polarizable and chemically inert.
Caption: 2D representation of Perfluoro-1,2-dimethylcyclohexane.
Solubility Profile: The "Fluorous" Phase
Perfluorocarbons exhibit a unique solubility pattern: they are both hydrophobic (insoluble in water) and lipophobic (insoluble in hydrocarbon oils and solvents).[9] However, they are typically miscible with other perfluorinated compounds. This gives rise to the concept of a "fluorous" phase, which can be used to create triphasic systems (aqueous, organic, fluorous) for specialized extractions and catalysis.[2]
Causality Insight: The low polarizability of the C-F bond means that perfluorocarbons cannot participate effectively in the van der Waals interactions that allow hydrocarbon oils to mix. This unique immiscibility is a powerful tool for separation science.
Caption: Solubility profile of Perfluoro-1,2-dimethylcyclohexane.
Applications in Research and Drug Development
The physical properties of Perfluoro-1,2-dimethylcyclohexane directly enable its use in several high-value applications.
-
Inert Reaction Medium: Its extreme chemical inertness and thermal stability make it an ideal solvent for reactions involving highly reactive species where the solvent must not participate.[10]
-
Heat Transfer Fluid: Its high density and thermal stability are advantageous for use as a heat transfer fluid in the precise temperature control of sensitive electronic components or chemical reactors.[9]
-
Drug Delivery with Nanoemulsions: As a perfluorocarbon, it is a candidate for the core of nanoemulsions used in drug delivery.[11][12] These nanoemulsions are attractive platforms for delivering a wide range of therapeutics, from small molecules to biologics.[13] The PFC core can be used to dissolve fluorinated drugs or act as a carrier for imaging agents (e.g., for ¹⁹F MRI) and as an oxygen carrier to alleviate hypoxia in tumor microenvironments, thereby enhancing the efficacy of radiotherapy and certain chemotherapies.[12][14]
Experimental Protocols
This protocol describes a foundational method for creating a PFC nanoemulsion for screening purposes, a critical first step in developing a drug delivery vehicle.
Objective: To formulate a stable oil-in-water nanoemulsion with a Perfluoro-1,2-dimethylcyclohexane core.
Materials:
-
Perfluoro-1,2-dimethylcyclohexane (fluorous phase)
-
Non-ionic surfactant (e.g., Pluronic® F-68 or a fluorinated surfactant)
-
Deionized, sterile-filtered water (continuous phase)
-
High-shear homogenizer or probe sonicator
-
Dynamic Light Scattering (DLS) instrument for particle sizing
Methodology:
-
Preparation of Phases:
-
Prepare a 2% (w/v) surfactant solution in deionized water. Stir until fully dissolved.
-
Measure the desired volume of Perfluoro-1,2-dimethylcyclohexane. A common starting point is a 10-20% (v/v) concentration for the fluorous phase.
-
-
Pre-emulsion Formation:
-
Add the Perfluoro-1,2-dimethylcyclohexane to the aqueous surfactant solution.
-
Subject the mixture to high-shear homogenization (e.g., 5,000-10,000 rpm for 5-10 minutes) to form a coarse, milky-white macroemulsion. Causality: This step provides the initial dispersion and reduces droplet size, making the subsequent high-energy emulsification more efficient.
-
-
High-Energy Emulsification:
-
Immediately process the pre-emulsion using a probe sonicator.
-
Use a pulsed setting (e.g., 5 seconds on, 10 seconds off) for a total of 10-20 minutes, keeping the sample in an ice bath to prevent overheating. Causality: The intense acoustic cavitation generates powerful shear forces that break down the coarse droplets into the nano-scale range (typically < 500 nm).[13]
-
-
Characterization & Validation:
-
Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using DLS. A monodisperse system with a low PDI (< 0.2) is typically desired.
-
Visually inspect the nanoemulsion. A stable formulation should appear translucent or slightly bluish and show no signs of creaming or phase separation over 24 hours.
-
Caption: Experimental workflow for nanoemulsion preparation.
Adherence to safety protocols is non-negotiable. Perfluoro-1,2-dimethylcyclohexane, like all per- and polyfluoroalkyl substances (PFAS), requires careful handling.[15]
-
Engineering Controls: All handling of open containers must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required: a lab coat, nitrile gloves, and chemical splash goggles.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from heat, sparks, and open flames, in accordance with its GHS classification as a flammable liquid in many jurisdictions.[4]
-
Waste Disposal: All PFAS waste, including contaminated PPE and glassware, must be disposed of as hazardous waste according to institutional and local regulations. Do not discharge to the environment.[15]
Safety and Hazard Profile
The aggregated GHS classification from multiple suppliers indicates several hazards.[1]
Trustworthiness and Self-Validation: As a Senior Application Scientist, I must emphasize the critical importance of consulting the specific SDS for the lot number you are using. While one manufacturer may classify the substance as non-flammable, the majority of aggregated data points to a flammability hazard.[4][5] Therefore, it must be treated as flammable unless the specific SDS explicitly states otherwise. Furthermore, as a member of the PFAS class of "forever chemicals," all efforts should be made to minimize environmental release through rigorous containment and proper waste disposal procedures.[17][18]
References
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F2 Chemicals Ltd. Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II). Available from: [Link]
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Grokipedia. Perfluoro-1,3-dimethylcyclohexane. Available from: [Link]
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Wikipedia. Perfluoro-1,3-dimethylcyclohexane. Available from: [Link]
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YouTube. Consider 1,2 dimethylcyclohexane a Draw structures for the cis and trans isomers using a hexagon f. Available from: [Link]
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Keiffer, P. et al. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Institutes of Health (PMC). Available from: [Link]
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Greenpeace Research Laboratories. Uses of Perfluorinated Substances. Available from: [Link]
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Phan, T. G. et al. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Pharmaceutical Sciences. Available from: [Link]
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National Institutes of Health (PMC). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
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National Institutes of Health (PMC). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Available from: [Link]
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ResearchGate. (PDF) Uses of Perfluorinated Substances. Available from: [Link]
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eScholarship.org. Perfluorocarbon nanomaterials as theranostic delivery vehicles. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Perfluorooctane in Pharmaceutical R&D: A Cornerstone for Innovation. Available from: [Link]
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ACS Publications. Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection. Available from: [Link]
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ACS Publications. Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies. Available from: [Link]
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Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. Available from: [Link]
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NIST. Cyclohexane, 1,2-dimethyl- (cis/trans). Available from: [Link]
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ResearchGate. Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Available from: [Link]
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